molecular formula C10H16O B14369856 2-(Methoxymethylidene)bicyclo[2.2.2]octane CAS No. 92777-56-5

2-(Methoxymethylidene)bicyclo[2.2.2]octane

Cat. No.: B14369856
CAS No.: 92777-56-5
M. Wt: 152.23 g/mol
InChI Key: NNTGYLATYBYRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethylidene)bicyclo[222]octane is a bicyclic compound featuring a unique structure that includes a methoxymethylidene group attached to a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethylidene)bicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to construct the bicyclo[2.2.2]octane skeleton efficiently . This approach can be further optimized by employing stereoselective conditions to achieve the desired configuration.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automation could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethylidene)bicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethylidene group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce methylene derivatives.

Scientific Research Applications

2-(Methoxymethylidene)bicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Methoxymethylidene)bicyclo[2.2.2]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethylidene)bicyclo[2.2.2]octane is unique due to the presence of the methoxymethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

92777-56-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(methoxymethylidene)bicyclo[2.2.2]octane

InChI

InChI=1S/C10H16O/c1-11-7-10-6-8-2-4-9(10)5-3-8/h7-9H,2-6H2,1H3

InChI Key

NNTGYLATYBYRNE-UHFFFAOYSA-N

Canonical SMILES

COC=C1CC2CCC1CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.